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Compound of Interest

Compound Name: Butyl octyl phthalate

Cat. No.: B165906 Get Quote

For decades, Di(2-ethylhexyl) phthalate (DEHP) has been a widely utilized plasticizer, valued

for its ability to impart flexibility to a vast array of polymer products. However, mounting

concerns over its toxicological profile have spurred researchers and manufacturers to seek

safer alternatives. One such alternative is Butyl octyl phthalate (BOP). This guide offers a

comparative overview of the toxicological effects of BOP and DEHP, with a focus on providing

researchers, scientists, and drug development professionals with the available experimental

data and insights into their mechanisms of action.

It is crucial to note at the outset that a significant data gap exists for the toxicological profile of

Butyl octyl phthalate. While extensive research has been conducted on DEHP, publicly

available data on the specific toxicological endpoints for BOP are scarce. Therefore, a direct,

comprehensive comparison based on experimental evidence is challenging. This guide will

present the robust dataset for DEHP and highlight the areas where information on BOP is

lacking, drawing upon general knowledge of phthalates where applicable to infer potential

areas of concern.

Summary of Toxicological Data
The following tables summarize the available quantitative data for key toxicological endpoints

for both DEHP and BOP.

Table 1: Acute Toxicity
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Compound Species Route LD50 Reference

DEHP Rat (male) Oral 26 g/kg
(Shaffer et al.,

1945)

Mouse Oral 33.5 g/kg
(Shaffer et al.,

1945)

Butyl octyl

phthalate
Rat Oral >63 ml/kg

(The Good

Scents

Company)

Table 2: Carcinogenicity
Compound Species Route Findings

Classificati
on

Reference

DEHP Rat, Mouse Oral

Increased

incidence of

liver tumors

IARC: Group

2B (Possibly

carcinogenic

to humans)

(NTP, 1982)

[1]

Butyl octyl

phthalate
- -

No data

available

Not

classifiable
-

Table 3: Reproductive Toxicity
Compound Species Effect NOAEL/LOAEL Reference

DEHP Rat (male)

Testicular

atrophy,

decreased sperm

production

LOAEL: 50

mg/kg/day

(Gray et al.,

1982)

Rat (female)

Anovulation,

increased

estrous cycle

length

LOAEL: 200

mg/kg/day

(Davis et al.,

1994)

Butyl octyl

phthalate
- No data available - -
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Table 4: Developmental Toxicity
Compound Species Effect NOAEL/LOAEL Reference

DEHP Rat

Fetal

malformations,

decreased fetal

weight

LOAEL: 40

mg/kg/day

(Shiota & Mima,

1985)

Butyl octyl

phthalate
- No data available - -

Table 5: Endocrine Disrupting Effects
| Compound | Effect | Mechanism | Reference | | :--- | :--- | :--- | | DEHP | Anti-androgenic,

estrogenic | Downregulation of steroidogenic gene expression, interaction with estrogen

receptors | (Foster, 2006) | | Butyl octyl phthalate | No data available | - | - |

Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological studies.

Below are representative experimental protocols for key assays used to evaluate the effects of

DEHP. Due to the lack of specific studies on BOP, no protocols are available for this compound.

DEHP: Two-Generation Reproductive Toxicity Study
(Rat)
This protocol is based on the OECD Test Guideline 416.

Animal Model: Wistar rats (P generation, 25 per sex per group).

Administration: DEHP is administered in the diet at various concentrations (e.g., 0, 50, 500,

5000 ppm).

Exposure Period: P generation is exposed for 10 weeks prior to mating, during mating,

gestation, and lactation. The F1 generation is exposed from weaning until the end of the

study.

Mating: P and F1 generations are mated to produce F1 and F2 litters, respectively.
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Endpoints Evaluated:

P and F1 Adults: Clinical observations, body weight, food consumption, estrous cyclicity,

sperm parameters (motility, morphology, count), organ weights (testes, epididymides,

seminal vesicles, prostate, ovaries, uterus), and histopathology of reproductive organs.

F1 and F2 Litters: Litter size, pup viability, sex ratio, anogenital distance, nipple retention in

males, and developmental landmarks (e.g., age at eye opening, vaginal opening, preputial

separation).

Data Analysis: Statistical analysis is performed to determine dose-response relationships

and establish No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-

Adverse-Effect Levels (LOAELs).

DEHP: In Vitro Androgen Receptor (AR) Binding Assay
This protocol assesses the potential of a substance to bind to the androgen receptor.

Reagents: Recombinant human androgen receptor, [³H]-dihydrotestosterone (DHT) as the

radioligand, and the test compound (DEHP or its metabolites).

Assay Principle: Competitive binding assay where the test compound competes with [³H]-

DHT for binding to the AR.

Procedure:

A constant concentration of AR and [³H]-DHT is incubated with increasing concentrations

of the test compound.

After incubation, bound and free radioligand are separated.

The amount of bound [³H]-DHT is quantified using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of [³H]-DHT (IC50) is calculated. A lower IC50 indicates a higher binding affinity for

the AR.
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Signaling Pathways and Mechanisms of Toxicity
DEHP is known to exert its toxic effects through the modulation of several key signaling

pathways. The primary metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), is often the

more biologically active compound.

Peroxisome Proliferator-Activated Receptors (PPARs)
DEHP and MEHP are well-documented activators of PPARα and PPARγ.
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Caption: DEHP metabolism to MEHP and subsequent activation of the PPAR signaling

pathway.

Activation of PPARs, particularly PPARα in the liver, leads to peroxisome proliferation, altered

lipid metabolism, and is considered a key mechanism in DEHP-induced hepatocarcinogenesis

in rodents. The relevance of this pathway to humans is a subject of ongoing research, as

human PPARα is less responsive to phthalates than its rodent counterpart.

Endocrine Disruption: Anti-Androgenic Effects
DEHP and its metabolites can interfere with the male reproductive system by disrupting

androgen signaling.
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Caption: Anti-androgenic mechanisms of DEHP and its metabolite MEHP.

This disruption occurs through multiple mechanisms, including the downregulation of genes

involved in cholesterol transport and testosterone biosynthesis in fetal Leydig cells. This can
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lead to reduced testosterone levels, which are critical for the normal development of the male

reproductive tract.

Conclusion
The available toxicological data for DEHP indicate significant concerns, particularly regarding

its carcinogenicity, reproductive and developmental toxicity, and endocrine-disrupting

properties. These effects are mediated by complex interactions with various cellular signaling

pathways, most notably the PPAR and androgen signaling pathways.

In stark contrast, the toxicological profile of Butyl octyl phthalate remains largely

uncharacterized in the public scientific literature. While it may be perceived as a potential

alternative to DEHP, the absence of comprehensive safety data makes a definitive comparison

impossible. Researchers and drug development professionals should exercise caution when

considering BOP as a substitute. The lack of data does not equate to a lack of hazard. Further

research is urgently needed to thoroughly evaluate the toxicological properties of BOP to

ensure that any replacement for DEHP is indeed a safer alternative. Until such data becomes

available, a precautionary approach is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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